molecular formula C18H19ClN4O4 B3839367 [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate

Cat. No.: B3839367
M. Wt: 390.8 g/mol
InChI Key: ZJEHSBFLQDLOSD-FXBPSFAMSA-N
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Description

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with diethylamine to form an intermediate. This intermediate is then reacted with 4-chloroaniline in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C for 1 to 2 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Bases like sodium hydroxide (NaOH) and solvents like THF are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. Molecular docking studies have shown significant binding modes with high dock scores against DNA Gyrase A, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-methylphenyl)carbamate
  • [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-fluorophenyl)carbamate

Uniqueness

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorophenyl group, which enhances its antimicrobial and antioxidant activities compared to similar compounds

Properties

IUPAC Name

[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4/c1-3-22(4-2)17(13-5-11-16(12-6-13)23(25)26)21-27-18(24)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,24)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHSBFLQDLOSD-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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